molecular formula C25H22N2O4S B298877 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Numéro de catalogue B298877
Poids moléculaire: 446.5 g/mol
Clé InChI: GGPQGDDEVVCVMA-HBAYPHMUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a chemical compound that belongs to the class of thiazolidine-2,4-diones. It is also known as PPARγ (peroxisome proliferator-activated receptor gamma) agonist due to its ability to activate PPARγ receptors in the body. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mécanisme D'action

The mechanism of action of 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the activation of PPARγ receptors. PPARγ is a transcription factor that regulates the expression of genes involved in glucose metabolism, lipid metabolism, and inflammation. Activation of PPARγ by this compound leads to the upregulation of genes involved in glucose uptake and utilization, lipid metabolism, and anti-inflammatory pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid include improved glucose uptake and utilization, reduced insulin resistance, decreased inflammation, and inhibition of cancer cell growth. This compound has also been found to improve cognitive function in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in lab experiments include its ability to activate PPARγ receptors, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity at high doses.

Orientations Futures

There are several future directions for the research on 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. These include:
1. Investigating the potential of this compound in the treatment of other diseases such as cardiovascular diseases and metabolic disorders.
2. Developing more efficient synthesis methods for this compound to increase its availability and reduce its cost.
3. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Studying the structure-activity relationship of this compound to develop more potent and selective PPARγ agonists.

Méthodes De Synthèse

The synthesis of 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the reaction between 5-bromo-2-furaldehyde, 3-isobutyl-4-oxo-2-phenyliminothiazolidine, and 4-carboxybenzaldehyde in the presence of a base catalyst. This reaction leads to the formation of the desired compound in good yield.

Applications De Recherche Scientifique

4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-diabetic, anti-inflammatory, and anti-cancer properties. This compound has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

Nom du produit

4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Formule moléculaire

C25H22N2O4S

Poids moléculaire

446.5 g/mol

Nom IUPAC

4-[5-[(E)-[3-(2-methylpropyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H22N2O4S/c1-16(2)15-27-23(28)22(32-25(27)26-19-6-4-3-5-7-19)14-20-12-13-21(31-20)17-8-10-18(11-9-17)24(29)30/h3-14,16H,15H2,1-2H3,(H,29,30)/b22-14+,26-25?

Clé InChI

GGPQGDDEVVCVMA-HBAYPHMUSA-N

SMILES isomérique

CC(C)CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/SC1=NC4=CC=CC=C4

SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

SMILES canonique

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.